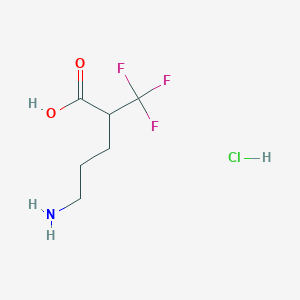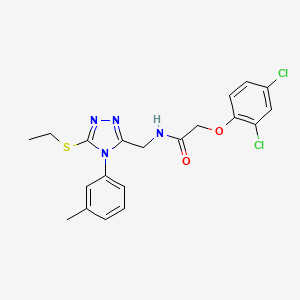
2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,4-dichlorophenoxy)-N-((5-(ethylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The structure of this compound suggests that it may have interactions with biological systems, possibly acting as an insect growth regulator or having antibacterial properties, as indicated by the related compounds studied in the provided papers .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting with a precursor like 4-chlorophenoxyacetic acid, which is then modified through esterification, treatment with hydrazine hydrate, and subsequent reactions to introduce various substituents . The synthesis process is carefully designed to ensure the correct attachment of functional groups, which are confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including FT-IR, NMR (1D and 2D), and ESI-MS . X-ray crystallography has also been employed to determine the precise arrangement of atoms within the crystal lattice, providing insights into the dihedral angles and intramolecular interactions . Computational methods like density functional theory (DFT) are used to predict molecular geometry and vibrational frequencies, which are crucial for understanding the behavior of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their molecular structure. The presence of functional groups like the triazole ring and chlorophenoxy moiety can lead to various chemical reactions, including hydrolysis and interactions with alcohols . Computational studies, including natural bond orbital (NBO) analysis, help in understanding the intramolecular charge transfer and electron delocalization, which are important for predicting the sites of reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The vibrational spectroscopic data provide information about the stability and reactivity of the molecule . The molecular electrostatic potential maps are useful for predicting reactive sites for nucleophilic and electrophilic attacks. Thermodynamic properties, such as heat capacity and entropy, can be calculated and analyzed for temperature dependence, which is important for practical applications . The HOMO-LUMO energy gap obtained from quantum chemical calculations can be correlated with the bioactivity of the compounds .
科学的研究の応用
Synthesis and Structural Analysis
- A novel compound related to the chemical was synthesized through a reaction involving specific reactants and characterized by various analytical techniques, including IR, 1H NMR spectra, and single-crystal X-ray diffraction. The study provided detailed structural insights, such as the dihedral angles between rings and the stabilization of the crystal structure through intra- and intermolecular hydrogen bonds as well as C–H···π interactions (Xue et al., 2008).
Potential Pesticide Applications
- Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide highlighted new compounds characterized by X-ray powder diffraction, suggesting potential applications as pesticides. This study offered new diffraction data crucial for understanding these organic compounds' structure and potential agricultural uses (E. Olszewska et al., 2009).
Anticancer Drug Synthesis
- A compound synthesized through specific reactions was studied for its anticancer properties via in silico modeling, targeting the VEGFr receptor. The study provided structural details through direct methods and highlighted the significance of intermolecular H-bonds in its crystal structure, contributing to the understanding of its potential as an anticancer drug (Gopal Sharma et al., 2018).
Antimicrobial and Antitumor Activities
- Novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetamide exhibited significant antibacterial and antifungal activities, demonstrating the compound's potential in developing new antimicrobial agents. This research adds to the chemical's utility in addressing various microbial infections (N. Fuloria et al., 2009).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-ethylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-3-29-20-25-24-18(26(20)15-6-4-5-13(2)9-15)11-23-19(27)12-28-17-8-7-14(21)10-16(17)22/h4-10H,3,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBKRZCCOQLONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

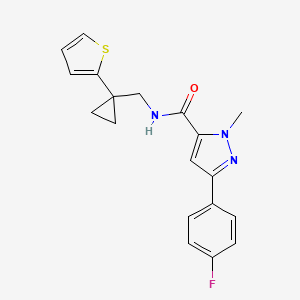
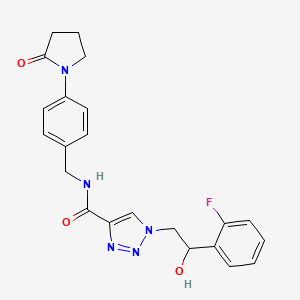

![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
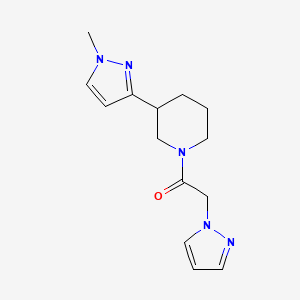
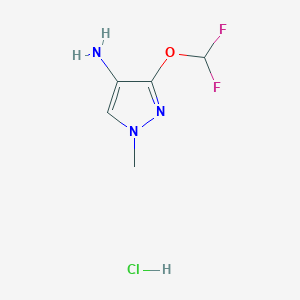
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
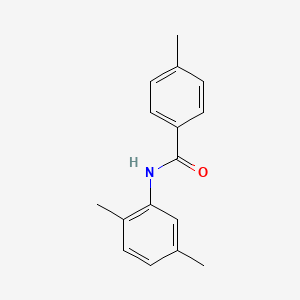
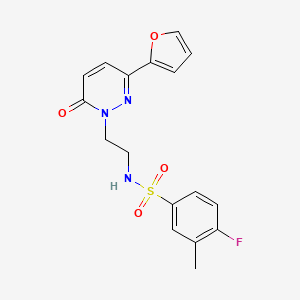
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
